1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzyl group, as well as dimethylphenyl groups attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group with chloro and fluoro substituents can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Attachment of the dimethylphenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the dimethylphenyl groups to the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication and transcription.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
- 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 8-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetrazole
These compounds share structural similarities with this compound but differ in specific substituents or functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and biological activity.
Properties
CAS No. |
1006352-74-4 |
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Molecular Formula |
C27H26ClFN2 |
Molecular Weight |
433.0 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H26ClFN2/c1-16-6-8-21(12-18(16)3)26-20(5)27(22-9-7-17(2)19(4)13-22)31(30-26)15-23-10-11-24(29)14-25(23)28/h6-14H,15H2,1-5H3 |
InChI Key |
GXBFSGXSNAXGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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